molecular formula C7H6N4O5 B1605907 Nifuraldezone CAS No. 3270-71-1

Nifuraldezone

Cat. No. B1605907
CAS RN: 3270-71-1
M. Wt: 226.15 g/mol
InChI Key: AJSKOLZKIUMPPG-OQFOIZHKSA-N
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Description

Nifuraldezone is an antibacterial compound known for its ability to mimic the radiosensitizing effect of molecular oxygen in hypoxic mammalian cells in vitro. It is part of the nitrofuran class of synthetic broad-spectrum antibacterial agents, which are characterized by the presence of a 5-nitrofuran ring .

Scientific Research Applications

Nifuraldezone has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nifuraldezone involves the derivatization of oxamichydrazide, a metabolite of this compound, with ethyl-4-bromobutanoate and ethyl-2-bromoacetate. This process is carried out under specific conditions to ensure the efficient generation of antibody response to oxamichydrazide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of its metabolites and derivatives, such as oxamichydrazide, suggests that similar industrial processes could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Nifuraldezone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrofuran ring, which is highly reactive under certain conditions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

    Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxamichydrazide, which is used in immunoassays for detecting this compound residues in food samples .

Mechanism of Action

Nifuraldezone exerts its effects by mimicking the radiosensitizing effect of molecular oxygen in hypoxic mammalian cells. This mechanism involves the interaction with molecular targets and pathways that are sensitive to oxygen levels, thereby enhancing the effectiveness of radiation therapy in hypoxic conditions .

Similar Compounds:

  • Nitrofuroxazide
  • Nifursol
  • Nitrovin

Comparison: this compound is unique among nitrofuran compounds due to its specific ability to mimic the radiosensitizing effect of molecular oxygen. While other nitrofuran compounds also possess antibacterial properties, this compound’s distinct mechanism of action sets it apart .

properties

CAS RN

3270-71-1

Molecular Formula

C7H6N4O5

Molecular Weight

226.15 g/mol

IUPAC Name

N'-[(Z)-(5-nitrofuran-2-yl)methylideneamino]oxamide

InChI

InChI=1S/C7H6N4O5/c8-6(12)7(13)10-9-3-4-1-2-5(16-4)11(14)15/h1-3H,(H2,8,12)(H,10,13)/b9-3-

InChI Key

AJSKOLZKIUMPPG-OQFOIZHKSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)C(=O)N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)N

Other CAS RN

3270-71-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.